Teomorfolin[N-(7'-theophylline acetyl)morpholine]: A Comprehensive Technical Guide on Synthesis, Pharmacology, and Therapeutic Potential
Teomorfolin[N-(7'-theophylline acetyl)morpholine]: A Comprehensive Technical Guide on Synthesis, Pharmacology, and Therapeutic Potential
Executive Summary
Teomorfolin is an innovative synthetic methylxanthine derivative that bridges the structural biology of classical bronchodilators with advanced cardiovascular pharmacology. By strategically functionalizing the theophylline core, researchers have developed a compound with a unique polypharmacological profile capable of simultaneously modulating lipid metabolism and inhibiting platelet aggregation. This whitepaper provides an in-depth, mechanistic guide to the synthesis, physicochemical properties, and preclinical validation workflows of teomorfolin.
Chemical Identity & Structural Rationale
Teomorfolin (CAS: 100706-81-8) is structurally defined as N-(7'-theophylline acetyl)morpholine[1].
Experience Insight: Unmodified theophylline acts physiologically as an acid (pKa = 8.6) and suffers from poor aqueous solubility and a narrow therapeutic window due to its non-selective adenosine receptor antagonism (Ki = 14 µM for A1/A2)[2]. The strategic N-7 substitution in teomorfolin abolishes this acidic proton, fundamentally altering its physicochemical properties. The addition of the morpholine moiety introduces a distinct steric and electronic profile that shifts the pharmacological focus away from the central nervous system and bronchiole smooth muscle, redirecting its efficacy toward [3].
Quantitative Chemical Properties
| Property | Value |
| Systematic Name | 1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione |
| Molecular Formula | C13H17N5O4 |
| Molecular Weight | 307.31 g/mol |
| Monoisotopic Mass | 307.12805 Da |
| CAS Registry Number | 100706-81-8 |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
| Predicted CCS [M+H]+ | 170.7 Ų |
(Data sourced from PubChemLite structural annotations[1])
Synthetic Methodology
The synthesis of teomorfolin relies on a highly efficient, convergent nucleophilic substitution strategy. The workflow involves the preparation of an electrophilic morpholine intermediate, followed by the N-alkylation of theophylline.
Protocol 1: Synthesis of 4-(2-Chloroacetyl)morpholine (Intermediate)
Causality: Toluene is selected as the solvent because it facilitates the precipitation of inorganic salts, driving the reaction forward. Potassium carbonate acts as an insoluble acid scavenger to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the nucleophilic morpholine[4].
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Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer and nitrogen blanket, add morpholine (11.5 mmol) and anhydrous toluene (30 mL).
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Base Addition: Introduce potassium carbonate (22.9 mmol) and stir until a fine suspension is achieved.
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Acylation: Cool the mixture to 0°C using an ice bath. Slowly add chloroacetyl chloride (11.4 mmol) dropwise to control the highly exothermic acylation and prevent side-product formation.
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Heating: Remove the ice bath, elevate the temperature to 60°C, and maintain stirring for 2 hours.
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Workup: Cool to room temperature, filter the insoluble salts, and wash the filter cake with toluene. Concentrate the filtrate under reduced pressure to yield 4-(2-chloroacetyl)morpholine as a white solid. Validate via 1H-NMR (look for the distinct singlet at δ 4.07 corresponding to the -CH2Cl protons).
Protocol 2: N-Alkylation to Yield Teomorfolin
Causality: Dimethylformamide (DMF) is selected as a polar aprotic solvent to dissolve both theophylline and the alkylating agent while enhancing the nucleophilicity of the N-7 position. The initial 50°C heating ensures complete deprotonation before the electrophile is introduced, minimizing O-alkylation side reactions.
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Deprotonation: Dissolve theophylline (10 mmol) in 20 mL of anhydrous DMF. Add K2CO3 (15 mmol) and stir at 50°C for 30 minutes to form the potassium salt of theophylline.
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Alkylation: Add the synthesized 4-(2-chloroacetyl)morpholine (11 mmol) to the mixture. Elevate the temperature to 80°C and stir for 4–6 hours. Monitor the disappearance of theophylline via TLC (DCM:MeOH 9:1).
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Isolation: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. The crude teomorfolin will precipitate out of the aqueous phase.
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Purification: Filter the precipitate, wash with cold water to remove residual DMF, and recrystallize from ethanol to obtain analytically pure teomorfolin.
Synthetic workflow for Teomorfolin via N-alkylation of theophylline.
Mechanism of Action & Polypharmacology
Teomorfolin exhibits a wide spectrum of biological properties that interfere with the metabolic disturbances characteristic of atherosclerotic conditions[3].
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Lipid Metabolism Modulation: In experimentally induced dyslipidemic models, teomorfolin normalizes cholesterol and triglyceride serum levels[3]. Crucially, it provokes a significant increase in serum alpha-lipoproteins (HDL) and a concomitant decrease in beta-lipoproteins (LDL), fundamentally improving the atherogenic index (beta/alpha ratio)[3]. Furthermore, it limits adrenaline-induced lipolysis, reducing the systemic influx of non-esterified fatty acids[3].
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Hemorheology and Platelet Function: The drug demonstrates potent in vitro and in vivo platelet anti-aggregant activity and increases erythrocyte flexibility (deformability)[3]. Interestingly, teomorfolin inhibits prostacyclin biosynthesis—a paradoxical effect that researchers hypothesize is mechanistically linked to its specific anti-aggregant pathways, likely driven by the downstream alteration of cyclic nucleotide signaling inherited from its xanthine scaffold[3].
Mechanistic pathways of Teomorfolin in modulating lipid metabolism and platelet function.
Preclinical Efficacy & Experimental Workflows
To validate the therapeutic potential of teomorfolin, researchers employ highly controlled in vivo and ex vivo models. The following protocols represent the gold standard for evaluating its efficacy.
Protocol 3: In Vivo Dyslipidemia Model (Rat)
Causality: An atherogenic diet induces a predictable state of hyperlipemia, providing a stable baseline to measure the lipid-normalizing effects of the drug. Fasting the animals for 12 hours prior to blood collection is critical to eliminate postprandial chylomicrons, ensuring that measured triglycerides reflect endogenous lipid metabolism rather than recent dietary intake.
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Acclimatization & Diet: Group male Wistar rats (n=10/group) and feed them a high-cholesterol atherogenic diet (e.g., 1% cholesterol, 0.5% cholic acid) for 4 weeks to induce chronic hyperlipemia.
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Dosing: Administer teomorfolin via oral gavage (suspended in 0.5% carboxymethylcellulose) daily. Include a vehicle control group and a positive control group (e.g., Fenofibrate).
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Sampling: After 14 days of treatment, fast the animals for 12 hours. Collect blood via cardiac puncture under light anesthesia.
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Analysis: Centrifuge to isolate serum. Quantify total cholesterol, triglycerides, HDL (alpha-lipoproteins), and LDL (beta-lipoproteins) using enzymatic colorimetric assays. Calculate the beta/alpha ratio to validate the anti-atherosclerotic effect.
Protocol 4: Ex Vivo Platelet Aggregation Assay
Causality: Measuring aggregation ex vivo ensures that the drug's active metabolites and physiological plasma protein binding are accounted for, offering a more accurate reflection of in vivo efficacy than purely in vitro assays. Sodium citrate (3.8%) is utilized as an anticoagulant because it chelates calcium reversibly; unlike EDTA, it preserves the functional integrity of the platelet surface receptors required for ADP-induced aggregation.
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Blood Collection: Draw blood from teomorfolin-treated rats into tubes containing 3.8% sodium citrate (9:1 blood-to-citrate ratio).
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PRP Preparation: Centrifuge at 200 × g for 10 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Carefully transfer the PRP to a fresh tube without disturbing the buffy coat.
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PPP Preparation: Centrifuge the remaining blood at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP). Use PPP to calibrate the aggregometer to 100% light transmission.
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Aggregation Induction: Incubate 250 µL of PRP at 37°C for 3 minutes in the aggregometer. Add an aggregating agent (e.g., Adenosine Diphosphate - ADP, 5 µM).
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Measurement: Record the change in light transmission over 5 minutes. Calculate the maximum aggregation percentage and compare it against vehicle-treated controls to quantify the anti-aggregant activity.
Conclusion
Teomorfolin represents a fascinating evolution of the methylxanthine scaffold. By appending a morpholine-containing side chain to the N-7 position of theophylline, the pharmacological profile is successfully pivoted from simple bronchodilation to comprehensive cardiovascular and metabolic protection. Its dual capacity to correct dyslipidemia and inhibit platelet aggregation makes it a highly valuable tool in atherosclerosis research and cardiovascular drug development.
References
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[3] Title: Effect of teomorfolin[N-(7'-theophylline acetyl)morpholine], a new drug, on dislipidaemic conditions induced in the rat. Source: PubMed (National Institutes of Health). URL:[Link]
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[1] Title: Teomorfolin (C13H17N5O4). Source: PubChemLite. URL:[Link]
Sources
- 1. PubChemLite - Teomorfolin (C13H17N5O4) [pubchemlite.lcsb.uni.lu]
- 2. Theophylline | 58-55-9 [chemicalbook.com]
- 3. Effect of teomorfolin [N-(7'-theophylline acetyl)morpholine], a new drug, on dislipidaemic conditions induced in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]
